
Moxalactam disodique
Vue d'ensemble
Description
Moxalactam Disodium: est un antibiotique bêta-lactame semi-synthétique appartenant à la classe des oxacéphèmes. Il est connu pour ses propriétés antibactériennes à large spectre et est efficace contre les bactéries Gram-positives et Gram-négatives. Moxalactam Disodium est particulièrement utilisé pour traiter les infections des voies respiratoires, les infections urinaires, les infections intra-abdominales et la septicémie .
Préparation Methods
Voies de synthèse et conditions réactionnelles: Moxalactam Disodium est synthétisé par une série de réactions chimiques à partir de l'acide 6-aminopénicillanique. Le processus implique plusieurs étapes, notamment la chloration, le déplacement par l'alcool propargylique, la réduction partielle, l'époxydation et l'ouverture du cycle époxyde. Les étapes finales impliquent l'oxydation, l'ozonolyse et la réaction de Wittig intramoléculaire .
Méthodes de production industrielle: La production industrielle de Moxalactam Disodium implique une synthèse à grande échelle utilisant les mêmes voies chimiques que la synthèse en laboratoire, mais optimisée pour des rendements et une pureté plus élevés. Le processus comprend des mesures rigoureuses de contrôle qualité pour s'assurer que le produit final répond aux normes pharmaceutiques .
Applications De Recherche Scientifique
Moxalactam Disodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Employed in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing
Mécanisme D'action
- Moxalactam disodium, also known as latamoxef , belongs to the oxacephem class of antibiotics. It is structurally related to cephalosporins but has an oxygen atom instead of a sulfur atom in its core structure .
- PBPs play a crucial role in bacterial cell wall synthesis. By acylating the PBP, moxalactam inhibits the formation of cross-links between linear peptidoglycan strands, thereby disrupting the final stage of bacterial cell wall assembly .
- This inactivation of the enzyme prevents the formation of cross-links between peptidoglycan strands, ultimately inhibiting cell wall synthesis .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Moxalactam disodium plays a crucial role in inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes that catalyze the cross-linking of the peptidoglycan layer, a critical component of the bacterial cell wall. By binding to these PBPs, moxalactam disodium disrupts the final stages of cell wall assembly, leading to the formation of weak and unstable cell walls . This disruption results in osmotic instability, causing bacterial cells to swell and eventually burst due to the inability to maintain cellular integrity .
Cellular Effects
Moxalactam disodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis, which is vital for bacterial survival. This inhibition leads to cell lysis and death in susceptible bacterial strains. Additionally, moxalactam disodium has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of the bacterial cell wall . The compound’s broad-spectrum activity makes it effective against a variety of pathogens, including those responsible for respiratory tract infections, urinary tract infections, intra-abdominal infections, and septicemia .
Molecular Mechanism
At the molecular level, moxalactam disodium exerts its effects by binding to penicillin-binding proteins (PBPs) and inhibiting their activity. This binding prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall . The inhibition of PBPs leads to the accumulation of peptidoglycan precursors, resulting in cell wall weakening and eventual cell lysis. Moxalactam disodium is also resistant to hydrolysis by beta-lactamases, enzymes produced by some bacteria to inactivate beta-lactam antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of moxalactam disodium have been observed to change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH, temperature, and the presence of other substances. Studies have shown that moxalactam disodium maintains its antibacterial activity over extended periods, with minimal degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating sustained antibacterial activity and low toxicity .
Dosage Effects in Animal Models
The effects of moxalactam disodium vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound result in increased antibacterial activity, but also a higher incidence of adverse effects. In rats, dogs, and monkeys, dosages ranging from 100 to 3,500 mg/kg per day have been studied, with treatment-related effects including soft stool, cecal dilatation, and slight anemia at higher dosages . These effects were reversible and less severe than those caused by other beta-lactam antibiotics .
Metabolic Pathways
Moxalactam disodium is primarily excreted unchanged through the kidneys, with minimal metabolism occurring in the body . The compound is eliminated via glomerular filtration, and its serum half-life is prolonged in individuals with impaired renal function . No active metabolites of moxalactam disodium have been detected in plasma or urine, indicating that the parent compound is responsible for its antibacterial activity .
Transport and Distribution
Moxalactam disodium is transported and distributed within cells and tissues primarily through the bloodstream. After intravenous administration, the compound rapidly reaches therapeutic levels in the serum and is distributed to various tissues, including bile and sputum . The compound’s distribution is influenced by its protein binding capacity, which ranges from 35% to 50% . Moxalactam disodium is also capable of penetrating into infected sites, such as subcutaneous abscesses, where it maintains its antibacterial activity .
Subcellular Localization
The subcellular localization of moxalactam disodium is primarily within the bacterial cell wall, where it exerts its antibacterial effects. The compound targets penicillin-binding proteins located in the cell membrane, leading to the inhibition of cell wall synthesis . Moxalactam disodium does not undergo significant post-translational modifications or targeting signals, as its primary mode of action is through direct interaction with bacterial cell wall components .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Moxalactam Disodium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves several steps, including chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring. The final stages involve oxidation, ozonolysis, and intramolecular Wittig reaction .
Industrial Production Methods: Industrial production of Moxalactam Disodium involves large-scale synthesis using the same chemical routes as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types de réactions: Moxalactam Disodium subit diverses réactions chimiques, notamment:
Oxydation: Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction: Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants:
Oxydation: Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles en conditions basiques ou acides.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Moxalactam Disodium a un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme composé modèle pour étudier les antibiotiques bêta-lactames et leurs interactions avec les enzymes bactériennes.
Biologie: Enquête sur ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.
Médecine: Utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement de diverses infections bactériennes.
Industrie: Employé dans le développement de nouveaux antibiotiques et comme standard pour le contrôle qualité dans la fabrication pharmaceutique
Mécanisme d'action
Moxalactam Disodium exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Il cible spécifiquement les protéines de liaison à la pénicilline (PBP), qui sont des enzymes essentielles qui catalysent la réticulation de la couche de peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne. En se liant à ces PBP, Moxalactam Disodium perturbe les étapes finales de l'assemblage de la paroi cellulaire, conduisant à la formation de parois cellulaires faibles et instables. Cela entraîne une instabilité osmotique, faisant gonfler les cellules bactériennes et finissant par éclater (lyse) en raison de l'incapacité à maintenir l'intégrité cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires:
Céfotaxime: Un autre antibiotique bêta-lactame avec un mécanisme d'action similaire mais un spectre d'activité différent.
Céfopérazone: Connu pour son activité contre Pseudomonas aeruginosa, contre lequel Moxalactam Disodium a une activité modérée.
Ceftriaxone: Une céphalosporine de troisième génération avec une demi-vie plus longue par rapport à Moxalactam Disodium
Unicité: Moxalactam Disodium est unique en raison de sa modification structurelle où l'atome de soufre dans le noyau de la céphalosporine est remplacé par un atome d'oxygène. Cette substitution fournit une activité antibactérienne et une stabilité accrues contre les bêta-lactamases par rapport à ses analogues céphalosporines .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Moxalactam disodium involves the condensation of 7-aminocephalosporanic acid with 3-(2-thienyl)glycidic acid followed by disodium salt formation.", "Starting Materials": [ "7-aminocephalosporanic acid", "3-(2-thienyl)glycidic acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-aminocephalosporanic acid in methanol and add sodium hydroxide to it. Heat the mixture to reflux for 4 hours.", "Step 2: Add 3-(2-thienyl)glycidic acid to the reaction mixture obtained in Step 1. Adjust the pH of the solution to 8-9 using sodium bicarbonate.", "Step 3: Heat the reaction mixture to reflux for 16 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 4-5 using hydrochloric acid.", "Step 5: Add water to the reaction mixture and extract the product using ethyl acetate.", "Step 6: Dry the organic layer and evaporate the solvent to obtain Moxalactam disodium as a white solid." ] } | |
Numéro CAS |
64953-12-4 |
Formule moléculaire |
C20H18N6Na2O9S |
Poids moléculaire |
564.4 g/mol |
Nom IUPAC |
disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1 |
Clé InChI |
GRIXGZQULWMCLU-PJDRSYKOSA-L |
SMILES isomérique |
CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Apparence |
Solid powder |
| 64953-12-4 | |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1 Oxacephalosporin 1-Oxacephalosporin 6059 S 6059-S 6059S Disodium Latamoxef Disodium Moxalactam Disodium, Moxalactam Festamoxin Lamoxactam Latamoxef Latamoxef, Disodium Lilly 127935 Ly 127935 Ly-127935 Ly127935 Moxalactam Moxalactam Disodium Moxalactam, Disodium S 6059 S-6059 S6059 Shiomarin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



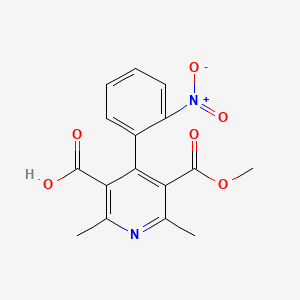
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)

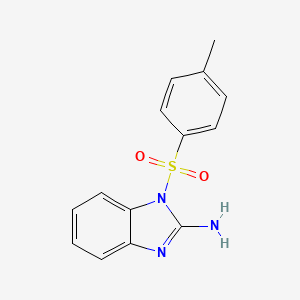
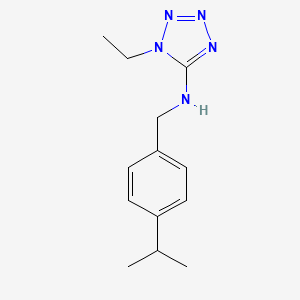
![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
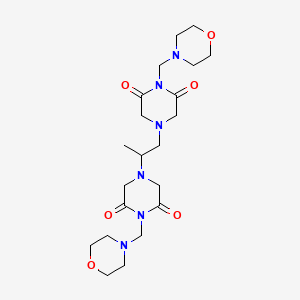
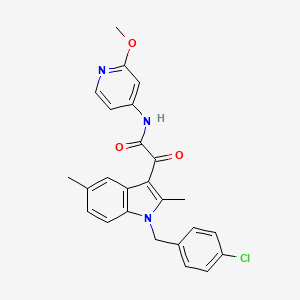

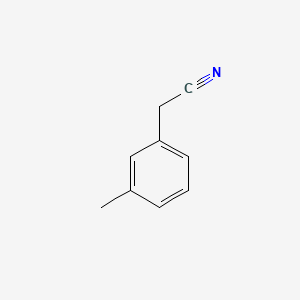
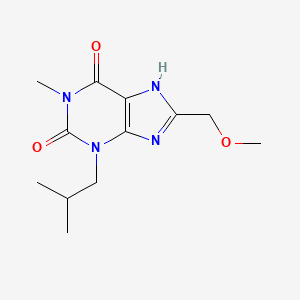

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)
